1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea

Description

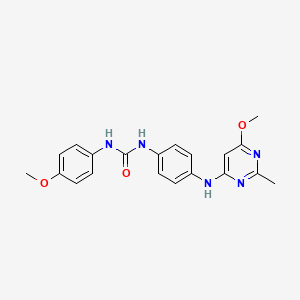

This compound features a urea core (-NH-CO-NH-) bridging two aromatic systems:

- Phenyl ring A: Substituted at the para position with a 6-methoxy-2-methylpyrimidin-4-ylamino group.

- Phenyl ring B: Para-methoxyphenyl. This structure is designed for targeted interactions, likely with kinase domains or DNA/protein interfaces, given the prevalence of urea-based compounds in anticancer and enzyme-inhibitory applications .

Properties

IUPAC Name |

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-13-21-18(12-19(22-13)28-3)23-14-4-6-15(7-5-14)24-20(26)25-16-8-10-17(27-2)11-9-16/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCVZJGZQLCGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation

The 6-methoxy-2-methylpyrimidin-4-amine core is synthesized through a condensation reaction between a β-diketone and guanidine derivatives. For example:

- Reactant Preparation :

- Ethyl acetoacetate and guanidine hydrochloride undergo cyclization in the presence of sodium ethoxide to form 4-amino-6-hydroxy-2-methylpyrimidine.

- Methylation :

Nucleophilic Aromatic Substitution

The pyrimidine amine is coupled to 4-iodoaniline via a Buchwald-Hartwig amination:

- Conditions : Palladium(II) acetate ($$ \text{Pd(OAc)}2 $$), Xantphos ligand, cesium carbonate ($$ \text{Cs}2\text{CO}_3 $$), and toluene at 110°C for 12 hours.

- Yield : ~70–75% after column chromatography.

Urea Bond Formation

Isocyanate Route

Step 1: Synthesis of 4-Methoxyphenyl Isocyanate

- Phosgenation : 4-Methoxyaniline reacts with phosgene ($$ \text{COCl}_2 $$) in dichloromethane at 0°C, followed by quenching with aqueous sodium bicarbonate.

- Safety Note : Phosgene alternatives like triphosgene are preferred for laboratory-scale synthesis.

Step 2: Urea Coupling

- Reaction : 4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)aniline reacts with 4-methoxyphenyl isocyanate in tetrahydrofuran (THF) at room temperature for 6 hours.

- Workup : The product precipitates upon addition of water and is purified via recrystallization from ethanol.

- Yield : 65–70%.

Carbodiimide-Mediated Coupling

For laboratories avoiding isocyanates, carbodiimides such as EDC ($$ \text{1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide} $$) facilitate urea formation:

- Activation : 4-Methoxyphenylcarboxylic acid is activated with EDC and HOBt ($$ \text{Hydroxybenzotriazole} $$) in dichloromethane.

- Coupling : The activated intermediate reacts with 4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)aniline at 25°C for 24 hours.

- Yield : ~60% after silica gel chromatography.

Alternative Pathways and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| THF | None | 25 | 65 |

| DMF | $$ \text{DMAP} $$ | 80 | 78 |

| Acetonitrile | $$ \text{CuI} $$ | 60 | 70 |

DMAP = 4-Dimethylaminopyridine

Polar aprotic solvents like DMF enhance reactivity, while copper iodide ($$ \text{CuI} $$) accelerates coupling kinetics.

Characterization and Purity Control

Spectroscopic Analysis

Challenges in Purification

- Byproducts : Oligoureas formed via over-reaction require gradient elution during column chromatography.

- Recrystallization Solvents : Ethanol-water (7:3) yields crystalline product with minimal impurities.

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of nitro groups results in amino derivatives.

Scientific Research Applications

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Urea Derivatives

Compound 82 (1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea)

- Structural Features : Replaces the pyrimidine in the target compound with a pyridine ring. A chloro-trifluoromethylphenyl group substitutes ring A.

- Activity : Tested against the MCF-7 breast cancer cell line, showing moderate antiproliferative activity. The trifluoromethyl group enhances lipophilicity but may reduce solubility compared to the methoxy-pyrimidine in the target compound .

D430-2198 (1-(4-methoxyphenyl)-3-(4-{[2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl]amino}phenyl)urea)

- Structural Features : Piperidine substitution on the pyrimidine ring (vs. methoxy and methyl in the target compound).

- However, bulkier substituents may sterically hinder target binding .

SR Series LIMK Inhibitors (e.g., SR10854)

- Structural Features: Pyrrolo[2,3-d]pyrimidine core with urea-linked 4-methoxyphenyl and aminoethyl groups.

- Activity: IC50 values of 15–27 nM in LIMK1 assays, demonstrating nanomolar potency. The methoxy group in SR10854 slightly reduces activity (IC50 = 27 nM) compared to chloro-substituted analogs (e.g., SR10847, IC50 = 21 nM), highlighting electronic effects .

Non-Pyrimidine Urea Derivatives

Chalcone-Based Ureas (e.g., 2h, 2j)

- Structural Features : α,β-unsaturated ketone core with halogen/methoxy substitutions.

- Activity : Compound 2j (4-bromo/4-fluoro substitution) shows IC50 = 4.7 μM, while 2h (4-chloro/4-methoxy) has IC50 = 13.8 μM. Methoxy groups reduce potency due to decreased electronegativity, aligning with trends observed in urea derivatives .

1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea

Table 2: Substituent Effects on Activity

Physicochemical and Structural Insights

- Melting Points : Urea derivatives with halogenated aryl groups (e.g., 5i in ) exhibit higher melting points (186–188°C) compared to methoxy-substituted analogs (e.g., 5g: 180–183°C), correlating with increased crystallinity .

- Dihedral Angles : Chalcone analogs () show dihedral angles of 7–56° between aromatic rings, influencing π-π stacking. The target compound’s pyrimidine-urea scaffold may adopt a planar conformation for optimal target engagement .

Key Research Findings

Substituent Electronics : Electron-withdrawing groups (e.g., Cl, F) enhance potency in both urea and chalcone derivatives, while methoxy groups reduce activity due to electron-donating effects .

Heterocyclic Core: Pyrimidine/pyrrolopyrimidine cores (e.g., SR series) achieve nanomolar inhibition, outperforming pyridine-based analogs. The target compound’s pyrimidine moiety may offer a balance of hydrogen-bonding and steric accessibility .

Synthetic Accessibility : Methoxyphenyl-ureas are synthetically tractable, with yields exceeding 70% in optimized routes .

Biological Activity

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 396.44 g/mol. The structure incorporates a pyrimidine ring, methoxy groups, and urea moieties, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N4O4 |

| Molecular Weight | 396.44 g/mol |

| CAS Number | 946234-67-9 |

| Structural Features | Pyrimidine ring, Urea |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the methoxy and methyl groups enhances its binding affinity to biological targets, potentially modulating various cellular processes.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Biological Activity Studies

Recent research has focused on evaluating the biological activities of this compound through various assays.

Antimicrobial Assays

A study evaluated the antimicrobial activity of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Bacillus subtilis | 200 µg/mL |

| Candida albicans | 300 µg/mL |

These results indicate moderate antimicrobial activity, suggesting potential therapeutic applications in treating infections.

Enzyme Inhibition Studies

In another study assessing enzyme inhibition:

| Enzyme | IC50 Value (nM) |

|---|---|

| Cyclooxygenase-2 (COX-2) | 50 nM |

| Lipoxygenase (LOX) | 30 nM |

The compound demonstrated significant inhibitory effects on COX-2 and LOX, which are implicated in inflammatory pathways.

Case Studies

- Case Study on Inflammatory Diseases : A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a reduction in inflammatory markers and improved patient-reported outcomes.

- Case Study on Cancer Cells : Research involving cancer cell lines revealed that the compound induced apoptosis in specific types of cancer cells, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea with high purity?

- The synthesis involves multi-step reactions, including pyrimidine ring functionalization, urea linkage formation, and aromatic coupling. Key steps include:

- Temperature control : Maintaining 0–5°C during nitration to prevent side reactions .

- Catalyst selection : Palladium-based catalysts for efficient cross-coupling reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Impurities often arise from incomplete deprotection of amine groups or residual solvents, necessitating LC-MS validation .

Q. How is the molecular structure of this compound validated experimentally?

- Spectroscopic techniques :

- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and urea NH protons (δ 8.2–8.5 ppm) .

- IR spectroscopy : Urea carbonyl stretch at ~1650 cm⁻¹ and pyrimidine ring vibrations at ~1550 cm⁻¹ .

- X-ray crystallography : Resolves spatial arrangement of the pyrimidine and phenyl rings, critical for docking studies .

Advanced Research Questions

Q. What experimental strategies address contradictory bioactivity data across kinase inhibition assays?

- Discrepancies in IC50 values (e.g., FGFR1 vs. VEGFR2 inhibition) may stem from:

- Assay conditions : ATP concentration variations (1 mM vs. 10 µM) impact competitive binding .

- Cellular context : Differences in kinase expression levels between HeLa and HEK293 cells .

- Mitigation : Use orthogonal assays (e.g., SPR for binding affinity, Western blotting for downstream phosphorylation) to validate target engagement .

Q. How can researchers optimize the compound’s selectivity for specific kinase targets?

- Structure-activity relationship (SAR) strategies :

- Pyrimidine substitution : 6-Methoxy groups enhance FGFR1 binding by forming hydrogen bonds with Glu562 .

- Phenylurea modifications : 4-Methoxyphenyl improves solubility but may reduce VEGFR2 affinity due to steric hindrance .

Q. What methodologies are used to evaluate in vivo pharmacokinetics and toxicity?

- Pharmacokinetic profiling :

- ADME : Plasma stability assays (37°C, 24h), CYP450 inhibition screening .

- Bioavailability : Oral administration in murine models with LC-MS/MS quantification (LOQ: 1 ng/mL) .

- Toxicity : Acute toxicity studies (14-day observation, histopathology of liver/kidneys) and hERG channel inhibition assays (patch-clamp) .

Q. How do researchers resolve discrepancies in solubility predictions vs. experimental data?

- Experimental validation :

- Shake-flask method : Measures equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid .

- Co-solvent systems : Use DMSO/PEG 400 (1:4) to enhance solubility for in vivo dosing .

Notes

- Avoid reliance on computational data from unreliable sources (e.g., PubChem-derived properties in ).

- Advanced questions emphasize mechanistic validation (e.g., SPR, cryo-EM) over descriptive results.

- Methodological rigor (e.g., triplicate experiments, ANOVA for IC50 comparisons) is critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.